

PARP10: A Novel Therapeutic Target in Neurodegenerative Diseases

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), represent a significant and growing unmet medical need. The pathological hallmarks of these disorders, such as the accumulation of misfolded proteins and neuronal cell death, are driven by complex cellular and molecular mechanisms. Emerging evidence points to the dysregulation of cellular stress responses and DNA repair pathways as key contributors to neurodegeneration. Within this context, Poly(ADP-ribose) Polymerase 10 (PARP10), a mono-ADP-ribosyltransferase, has surfaced as a promising, yet underexplored, therapeutic target. This technical guide provides a comprehensive overview of the core biology of PARP10, its role in neurodegenerative processes, and the current landscape of therapeutic development, offering a valuable resource for researchers and drug development professionals in the field.

Introduction to PARP10

PARP10, also known as ARTD10, is a member of the Poly(ADP-ribose) Polymerase family. Unlike the well-studied PARP1, PARP10 is a mono-ADP-ribosyltransferase (mART), catalyzing the transfer of a single ADP-ribose unit from NAD⁺ to a substrate protein. This process, known as mono-ADP-ribosylation (MARylation), is a reversible post-translational modification that can alter the function, localization, and interaction partners of target proteins. PARP10 is involved in a variety of cellular processes, including DNA damage repair, cell cycle regulation, and stress responses. A critical aspect of PARP10's function is its interaction with Proliferating Cell

Nuclear Antigen (PCNA), a key protein in DNA replication and repair, suggesting a role for PARP10 in maintaining genomic stability, a process often compromised in neurodegenerative diseases.[1]

PARP10 in the Pathophysiology of Neurodegenerative Diseases

The precise role of PARP10 in neurodegeneration is an active area of investigation. Current research suggests its involvement in several key pathological processes:

- **DNA Damage Response and Neuronal Survival:** PARP10's role in the DNA damage response is critical for neuronal health. Chronic DNA damage is a known contributor to neuronal dysfunction and death in neurodegenerative diseases. PARP10 is recruited to sites of DNA damage and participates in DNA repair pathways.[1] Its deficiency has been linked to increased sensitivity to DNA damaging agents and impaired DNA repair, which can lead to neuronal apoptosis.[1]
- **Stress Granule Dynamics:** In response to cellular stress, such as oxidative stress, cells form stress granules (SGs), which are dense aggregates of proteins and RNAs. While initially protective, chronic SG formation can be detrimental and is linked to the aggregation of disease-associated proteins like TDP-43 in ALS. PARP10 has been identified as a critical factor for the initiation of stress granule assembly.[2][3] It MARYlates key SG components, such as G3BP1, influencing their assembly and composition.[2][3] Dysregulation of PARP10 activity could therefore contribute to the pathological persistence of stress granules in neurodegenerative diseases.
- **Neuroinflammation:** Neuroinflammation is a common feature of neurodegenerative diseases. PARP enzymes, including PARP10, are implicated in inflammatory signaling pathways. PARP10 has been shown to antagonize the NF- κ B signaling cascade, a central regulator of inflammation.[4] By MARYlating IKK γ , PARP10 can prevent the activation of the IKK complex, thereby downregulating the inflammatory response.[4] Altered PARP10 function could thus lead to an exaggerated neuroinflammatory environment that exacerbates neuronal damage.

Quantitative Data on PARP10 Inhibition

The development of selective PARP10 inhibitors is still in its early stages, with much of the focus currently on their application in oncology. However, the available data provides a foundation for their potential therapeutic use in neurodegeneration.

Inhibitor	Target(s)	IC50 (in vitro)	EC50 (cellular)	Cell Line	Reference
Compound 22	PARP10	1.8 μ M (catalytic domain)	2.3 μ M (MARylation of HMW targets), 11 μ M (auto-MARylation)	HEK293T	[1]
OUL35	PARP10	-	-	-	[1]
ITK-4h	PARP10, PARP14	PARP10: 7.8 nM	-	-	[5]

Table 1: Potency of Selected PARP10 Inhibitors. This table summarizes the in vitro and cellular potency of representative PARP10 inhibitors. HMW refers to high molecular weight.

Key Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of PARP10 in neurodegenerative disease models.

PARP10 Enzymatic Activity Assay

A chemiluminescent assay is a common method to measure PARP10 activity and screen for inhibitors.

- Principle: This assay measures the transfer of biotinylated ADP-ribose to a histone substrate coated on a microplate. The biotinylated histone is then detected using streptavidin-HRP and a chemiluminescent substrate.
- Materials:

- Recombinant PARP10 enzyme
- Histone-coated 96-well plate
- Biotinylated NAD⁺
- Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 μM DTT)
- Streptavidin-HRP
- Chemiluminescent substrate
- Plate reader capable of measuring luminescence
- Protocol:
 - Add PARP10 enzyme and test inhibitor to the wells of the histone-coated plate.
 - Initiate the reaction by adding biotinylated NAD⁺.
 - Incubate at room temperature for a defined period (e.g., 1 hour).
 - Wash the plate to remove unreacted reagents.
 - Add streptavidin-HRP and incubate.
 - Wash the plate.
 - Add chemiluminescent substrate and measure the signal using a plate reader. Source:
Based on commercially available PARP10 assay kits.

Western Blot for PARP10 Expression

Western blotting is used to determine the protein levels of PARP10 in cell lysates or tissue homogenates.

- Principle: Proteins are separated by size using SDS-PAGE, transferred to a membrane, and detected using a specific antibody against PARP10.

- Materials:
 - Cell or tissue lysates
 - RIPA buffer with protease and phosphatase inhibitors
 - BCA protein assay kit
 - SDS-PAGE gels and running buffer
 - PVDF or nitrocellulose membrane
 - Transfer buffer
 - Blocking buffer (e.g., 5% non-fat milk in TBST)
 - Primary antibody against PARP10
 - HRP-conjugated secondary antibody
 - ECL substrate
 - Imaging system
- Protocol:
 - Prepare cell or tissue lysates in RIPA buffer.[\[6\]](#)
 - Determine protein concentration using a BCA assay.
 - Separate equal amounts of protein on an SDS-PAGE gel.
 - Transfer proteins to a membrane.
 - Block the membrane with blocking buffer.
 - Incubate with the primary antibody against PARP10 overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody.

- Wash the membrane and add ECL substrate.
- Detect the chemiluminescent signal using an imaging system.[\[6\]](#)

shRNA-mediated Knockdown of PARP10 in Neuronal Cells

Lentiviral delivery of short hairpin RNAs (shRNAs) can be used to stably reduce the expression of PARP10 in neuronal cell lines like SH-SY5Y.

- Principle: A lentiviral vector is used to deliver an shRNA sequence targeting PARP10 mRNA, leading to its degradation and reduced protein expression.
- Materials:
 - HEK293T cells for lentivirus production
 - Lentiviral packaging and envelope plasmids (e.g., psPAX2, pMD2.G)
 - Lentiviral vector containing the PARP10 shRNA (e.g., pLKO.1)
 - Transfection reagent
 - SH-SY5Y neuronal cell line
 - Polybrene
 - Puromycin for selection
- Protocol:
 - Co-transfect HEK293T cells with the PARP10 shRNA plasmid and packaging plasmids to produce lentiviral particles.
 - Harvest the virus-containing supernatant.
 - Transduce SH-SY5Y cells with the lentivirus in the presence of polybrene.

- Select for transduced cells using puromycin.
- Verify knockdown efficiency by Western blot or qRT-PCR. Source: General protocols for lentiviral shRNA production and transduction.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Thioflavin T Assay for α -Synuclein Aggregation

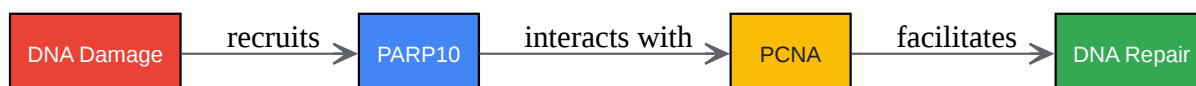
This assay is used to monitor the aggregation of α -synuclein in vitro and to assess the effect of PARP10 modulation on this process.

- Principle: Thioflavin T (ThT) is a fluorescent dye that binds to β -sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence.
- Materials:
 - Recombinant α -synuclein monomer
 - Thioflavin T stock solution
 - 96-well black, clear-bottom plates
 - Plate reader with fluorescence detection (excitation ~440 nm, emission ~485 nm)
 - Incubator with shaking capabilities
- Protocol:
 - Prepare a reaction mixture containing α -synuclein monomer and ThT in a suitable buffer.
 - To test the effect of PARP10, add recombinant PARP10 and NAD⁺, or a PARP10 inhibitor to the reaction mixture.
 - Pipette the mixture into the wells of a 96-well plate.
 - Incubate the plate at 37°C with intermittent shaking.
 - Measure the ThT fluorescence at regular time intervals to monitor the kinetics of aggregation.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[13\]](#)[\[14\]](#)

Signaling Pathways and Molecular Interactions

Understanding the signaling pathways and protein-protein interactions of PARP10 is crucial for elucidating its role in neurodegeneration and for identifying downstream targets for therapeutic intervention.

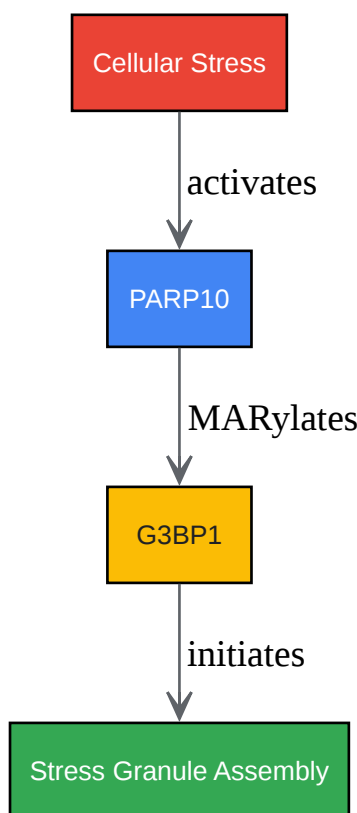
PARP10 in the DNA Damage Response



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Caption: PARP10 is recruited to sites of DNA damage and interacts with PCNA to facilitate DNA repair.

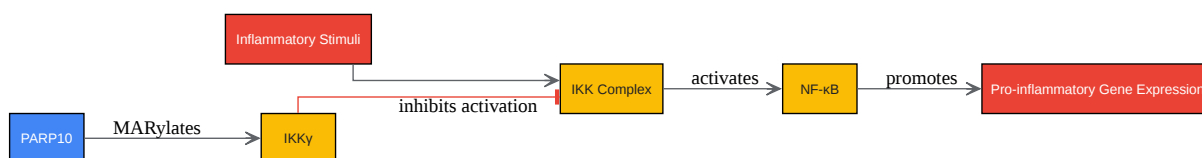
PARP10 in Stress Granule Formation



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Caption: PARP10 is activated by cellular stress and MARYlates G3BP1, initiating stress granule assembly.

PARP10 in Neuroinflammation



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Caption: PARP10 negatively regulates the NF-κB pathway by MARYlating IKKγ, thereby inhibiting pro-inflammatory gene expression.

Therapeutic Potential and Future Directions

The multifaceted role of PARP10 in cellular stress responses, DNA repair, and neuroinflammation positions it as a compelling therapeutic target for neurodegenerative diseases. Inhibition of PARP10 could potentially offer a multi-pronged therapeutic approach by:

- **Enhancing Neuronal Resilience:** By modulating the DNA damage response, PARP10 inhibitors could protect neurons from the cumulative damage that contributes to their demise.
- **Reducing Pathological Protein Aggregation:** Through its role in stress granule dynamics, targeting PARP10 may prevent the formation or promote the clearance of pathological protein aggregates.
- **Dampening Neuroinflammation:** By suppressing the NF-κB pathway, PARP10 inhibitors could reduce the chronic neuroinflammation that fuels the cycle of neurodegeneration.

Currently, there are no clinical trials specifically investigating PARP10 inhibitors for neurodegenerative diseases. The development of potent and selective PARP10 inhibitors with good brain penetrance is a critical next step. Future research should focus on:

- Validating PARP10 as a target in various neurodegenerative disease models: This includes quantifying PARP10 expression and activity in patient-derived materials and animal models.
- Elucidating the full spectrum of PARP10's neuronal substrates and interaction partners: This will provide a more complete understanding of its function in the central nervous system.
- Developing and testing novel, brain-penetrant PARP10 inhibitors: Preclinical studies are needed to assess the efficacy and safety of these compounds in relevant disease models.

Conclusion

PARP10 is emerging as a novel and promising therapeutic target for neurodegenerative diseases. Its central role in orchestrating cellular responses to stress, DNA damage, and inflammation suggests that its modulation could have a significant impact on the disease process. While research in this area is still in its nascent stages, the development of selective PARP10 inhibitors holds the potential to open up new avenues for the treatment of these devastating disorders. This technical guide provides a foundational resource to stimulate further investigation and accelerate the translation of PARP10-targeted therapies from the laboratory to the clinic.

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